n-(4-Aminophenyl)-n-cyclopropylacetamide
Description
N-(4-Aminophenyl)-N-cyclopropylacetamide is a substituted acetamide derivative characterized by a cyclopropyl group and a 4-aminophenyl moiety attached to the acetamide core. It is primarily used in industrial and scientific research, particularly in synthetic chemistry and pharmaceutical development . The compound has been assigned conflicting CAS numbers (482308-20-3 and 926205-00-7 ), likely due to nomenclature variations or supplier-specific identifiers. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol .
Safety data indicate moderate hazards:
Properties
IUPAC Name |
N-(4-aminophenyl)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13(11-6-7-11)10-4-2-9(12)3-5-10/h2-5,11H,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POARDALZIITFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-cyclopropylacetamide typically involves the reaction of 4-aminophenylamine with cyclopropylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(4-Aminophenyl)-N-cyclopropylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-Aminophenyl)-N-cyclopropylacetamide belongs to a broader class of substituted acetamides with structural analogs differing in substituents, cyclopropane positioning, or additional functional groups. Below is a detailed comparison with key analogs:
Structural Analogs with Cyclopropane Moieties
Key Observations :
- The propanamide derivative (698992-37-9) extends the carbon chain, which may enhance flexibility or metabolic stability .
Substituent-Driven Variations
Key Observations :
- Methoxy -containing analogs (e.g., 6375-47-9) may exhibit altered electronic properties, affecting reactivity in synthesis .
Key Observations :
Biological Activity
N-(4-Aminophenyl)-n-cyclopropylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 194.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, which may contribute to its therapeutic effects in conditions such as arthritis and other inflammatory diseases.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing pain perception and mood regulation.
Biological Activity Profile
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines, reducing inflammation in animal models. |
| Analgesic | Exhibits pain-relieving properties in rodent models of acute and chronic pain. |
| Antidepressant-like effects | Shows potential in improving mood-related behaviors in depression models. |
Case Studies and Research Findings
- Anti-inflammatory Studies
- Analgesic Effects
- Antidepressant Activity
Safety and Toxicity
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety profile and potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
